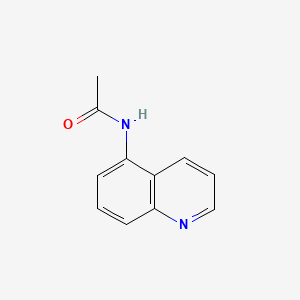
2-氟-5-甲基苯酚
描述
2-Fluoro-5-methylphenol is a fluorinated aromatic compound . It has a linear formula of FC6H3(CH3)OH and a molecular weight of 126.13 . It is also known by the synonym 6-Fluoro-m-cresol .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-methylphenol is represented by the SMILES stringCc1ccc(F)c(O)c1 . The InChI key for this compound is XEHPMVZYZDQLDN-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
2-Fluoro-5-methylphenol has a refractive index of 1.511 (lit.) and a density of 1.155 g/mL at 25 °C (lit.) . It has a boiling point of 173 °C (lit.) .科学研究应用
蚯蚓代谢组学评估
- 应用: 鉴定异物毒性的新生物标志物。
- 详情: 使用高分辨率1H核磁共振波谱技术,将蚯蚓暴露于包括2-氟-5-甲基苯酚衍生物在内的异物中。这导致特定生化变化的发现,暗示其在环境毒性研究中的实用性 (Bundy等,2002)。
核磁共振波谱技术在DNA研究中的应用
- 应用: 研究B/Z-DNA转变。
- 详情: 使用2-氟-5-甲基苯酚衍生物,5-氟-2'-脱氧胞嘧啶,通过19F核磁共振波谱技术探测B/Z-DNA转变。这展示了其在理解DNA结构和动态中的用途 (Solodinin等,2019)。
用于脑成像的放射配体合成
- 应用: 在脑成像中的潜力。
- 详情: 探索与2-氟-5-甲基苯酚相关的化合物的合成,作为大脑中GABA受体的放射配体的潜力。这突显了其在神经成像和神经药理学中的相关性 (Vos & Slegers,1994)。
癌症治疗的前药开发
- 应用: 肝细胞癌治疗。
- 详情: 一项研究专注于开发2-氟-5-甲基苯酚衍生物的前药,用于治疗肝细胞癌。这项研究展示了其在靶向癌症治疗中的潜力 (Peng et al., 2016)。
氟化衍生物在细胞内pH测量中的应用
- 应用: 细胞内pH感应。
- 详情: 合成了2-氟-5-甲基苯酚的氟化类似物作为pH敏感探针,表明它们在生物和生化分析中的重要性 (Rhee et al., 1995)。
寡核苷酸合成在遗传研究中的应用
- 应用: DNA甲基化研究。
- 详情: 使用含有2-氟-5-甲基苯酚衍生物的2'-脱氧寡核苷酸有助于研究DNA胞嘧啶甲基化,促进遗传和表观遗传研究 (Schmidt et al., 1992)。
安全和危害
This compound is classified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using personal protective equipment .
属性
IUPAC Name |
2-fluoro-5-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHPMVZYZDQLDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10213205 | |
| Record name | Phenol, 2-fluoro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10213205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-methylphenol | |
CAS RN |
63762-79-8 | |
| Record name | Phenol, 2-fluoro-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063762798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-fluoro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10213205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-FLUORO-5-METHYLPHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


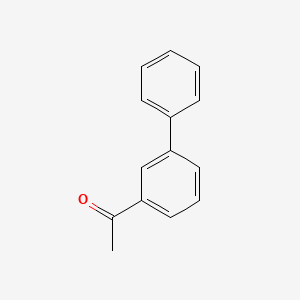
![Spiro[2.4]heptan-4-one](/img/structure/B1295733.png)
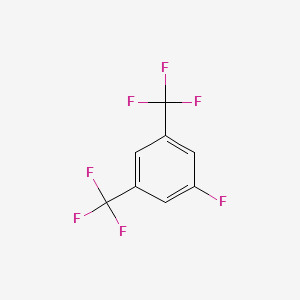
![N-[(4-Methylphenyl)sulfonyl]histidine](/img/structure/B1295735.png)
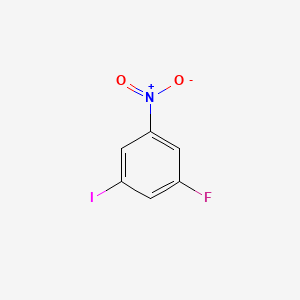
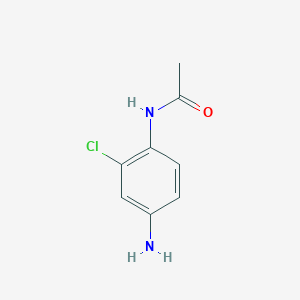
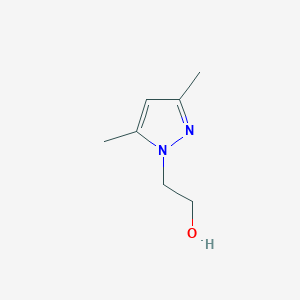
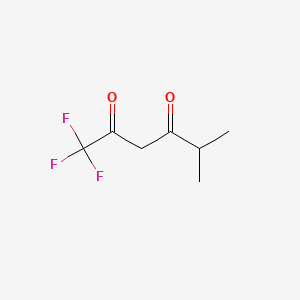
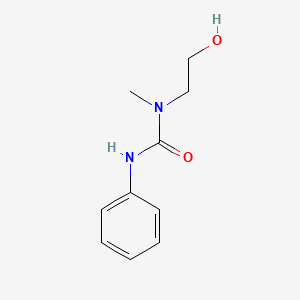

![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B1295748.png)
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(hexyloxy)-](/img/structure/B1295749.png)
